Phosphinous iodide--gold (1/1)

Description

Historical Perspectives and Evolution of Gold(I) Phosphine (B1218219) Chemistry

The chemistry of gold has been known since antiquity, primarily due to the metal's inertness. rsc.org However, the systematic study of its coordination compounds is a more recent endeavor. For a long time, the known chemistry of gold was largely limited to its recovery and purification, involving species like tetrachloroauric acid and cyanide complexes. rsc.org The development of gold(I) phosphine chemistry marked a significant expansion in the field. Phosphines, along with arsines and stibines, have come to dominate the coordination chemistry of gold(I). researchgate.net

Early work established that phosphine ligands are excellent σ-donors, which form stable, typically two-coordinate, linear complexes with the soft gold(I) center. unizar.es This stability is crucial for enabling a diverse range of chemical transformations. The anti-arthritic drug Auranofin, a triethylphosphine (B1216732) gold(I) thiolate complex, is a landmark compound that highlighted the therapeutic potential of gold-phosphine complexes and spurred further research into their biological activities. acs.org The evolution of this field has seen the synthesis of a vast array of phosphine gold(I) complexes, from simple mononuclear species to complex polynuclear and cluster compounds. rsc.org The introduction of various phosphine ligands with tailored electronic and steric properties has allowed for fine-tuning of the resulting complexes' reactivity, solubility, and photophysical characteristics. mdpi.comrsc.org

Scope and Significance of Gold(I) Phosphine-Iodide Systems in Modern Inorganic Chemistry

Gold(I) phosphine-iodide systems are of considerable importance in modern inorganic chemistry due to their unique structural features and diverse applications. A key characteristic of these, and many other gold(I) complexes, is the phenomenon of aurophilicity. mdpi.comresearchgate.net This is a weak, attractive interaction between two or more gold(I) centers, with distances shorter than the sum of their van der Waals radii (approximately 3.60 Å). psu.edu These interactions, driven by relativistic effects and electron correlation, are comparable in strength to hydrogen bonds and can dictate the supramolecular assembly of these complexes in the solid state, leading to dimers, chains, or more complex architectures. mdpi.compsu.edu

The significance of these systems extends to their remarkable photophysical properties. Many gold(I) phosphine-iodide complexes exhibit intense luminescence in the solid state, a property often linked to aurophilic interactions. rsc.orgnih.gov This luminescence can be sensitive to environmental factors, leading to phenomena like thermochromism (color change with temperature), which makes them promising candidates for sensors and smart materials. nih.gov

Overview of Key Research Areas in Gold(I) Phosphine-Iodide Compound Studies

Current research on gold(I) phosphine-iodide compounds is vibrant and multifaceted, focusing on several key areas:

Luminescent Materials: A major research thrust is the design and synthesis of new luminescent materials. rsc.org Scientists are exploring how the structure of the phosphine ligand and the presence of aurophilic or intermolecular interactions can be used to tune the emission color, quantum yield, and lifetime of these compounds. rsc.orgrsc.orgnih.gov The goal is to develop advanced materials for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. researchgate.net The luminescence can arise from various electronic transitions, including metal-centered, ligand-to-metal charge transfer (LMCT), or metal-metal-to-ligand charge transfer (MMLCT) states. rsc.org

Homogeneous Catalysis: Cationic gold(I) phosphine complexes are powerful catalysts for a wide range of organic transformations, particularly the activation of alkynes, allenes, and alkenes toward nucleophilic attack. acs.orgnih.govmdpi.com While many catalytic systems are generated in situ by halide abstraction from a precursor like (R₃P)AuCl using a silver salt, the fundamental principles are derived from the chemistry of related halide complexes. nih.gov Research is ongoing to develop more efficient and selective gold catalysts for the synthesis of complex organic molecules, including natural products and pharmaceuticals. acs.orgnih.gov This includes developing silver-free activation methods to avoid potential interference from silver ions in the catalytic cycle. rsc.org

Bioinorganic and Medicinal Chemistry: Building on the success of Auranofin, there is continued interest in the therapeutic potential of gold(I) phosphine complexes, including iodide derivatives. acs.org Research has shown that these compounds can exhibit significant anticancer activity, often through mechanisms distinct from traditional platinum-based drugs, such as the inhibition of the enzyme thioredoxin reductase. acs.org The design of new gold-based metallodrugs with improved efficacy and reduced side effects is an active area of investigation. researchgate.netmdpi.com

Supramolecular Chemistry and Crystal Engineering: The directional nature of aurophilic interactions and other non-covalent forces like hydrogen bonding makes gold(I) phosphine-iodide complexes excellent building blocks for supramolecular chemistry. mdpi.comd-nb.info Researchers are exploring how to control the self-assembly of these molecules in the solid state to create novel crystalline architectures with specific functions, such as porous materials or crystals with tailored optical properties. psu.edu

Data Tables

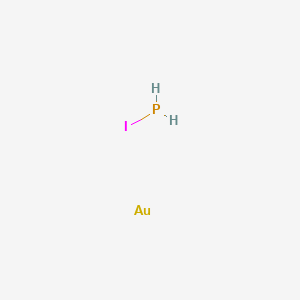

The generic name "Phosphinous iodide--gold (1/1)" refers to a class of compounds with the general formula (R₃P)AuI. The properties of these complexes vary depending on the nature of the R groups on the phosphine ligand. Below are data for representative examples.

Table 1: Structural Data for Selected (R₃P)AuI Complexes

| Compound Name | Formula | Au-P Bond Length (Å) | Au-I Bond Length (Å) | P-Au-I Angle (°) | Au···Au Contact (Å) | Reference |

| (Triphenylphosphine)gold(I) iodide | (Ph₃P)AuI | - | - | - | - | rsc.org |

| (Triethylphosphine)gold(I) iodide | (Et₃P)AuI | 2.279(2) | 2.557(1) | 178.6(1) | 3.282(1) | |

| (2-(diphenylphosphino)benzoic acid)gold(I) iodide | C₁₉H₁₅AuIO₂P | - | - | - | > 7 | d-nb.info |

Data for (Ph₃P)AuI and the benzoic acid derivative were mentioned in the literature, but specific bond lengths were not provided in the snippets. The data for (Et₃P)AuI is from a known crystal structure and serves as a representative example.

Table 2: Spectroscopic Data for Selected (R₃P)AuI Complexes

| Compound | ³¹P NMR Chemical Shift (δ, ppm) | Luminescence Emission (nm) |

| (2-(diphenylphosphino)benzoic acid)gold(I) iodide | 42.5 | Not Reported |

| [Au₂(µ-tppm)I₃] (tppm = tris(diphenylphosphino)methane) | Not Reported | 460-530 (High Energy), 660-680 (Low Energy) |

| Dinuclear Au(I) Iodide Complex with N,N-dibenzhydryl substituted 1,5-diaza-3,7-diphosphacyclooctane | 32.05 | 530 |

Note: Spectroscopic data is highly dependent on the specific complex structure and solvent used. The table provides examples from the literature to illustrate typical ranges. rsc.orgmdpi.comd-nb.info

Properties

CAS No. |

154828-33-8 |

|---|---|

Molecular Formula |

AuH2IP |

Molecular Weight |

356.861 g/mol |

IUPAC Name |

gold;iodophosphane |

InChI |

InChI=1S/Au.H2IP/c;1-2/h;2H2 |

InChI Key |

CROKSYQHYACSTI-UHFFFAOYSA-N |

Canonical SMILES |

PI.[Au] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Characterization of Gold I Phosphine Iodide Complexes

Rational Design and Synthesis Strategies for Gold(I) Phosphine-Iodide Compounds

The synthesis of gold(I) phosphine-iodide complexes can be achieved through several reliable and high-yielding routes. The choice of method often depends on the availability of starting materials, the desired purity, and the specific nature of the phosphine (B1218219) ligand employed.

Reactions with Gold(I) Precursors and Phosphine Ligands

The most direct and common method for synthesizing mononuclear gold(I) phosphine-iodide complexes involves the reaction of a stable gold(I) precursor with a tertiary phosphine ligand, either concurrently with or followed by the introduction of an iodide source. A widely used gold(I) starting material is chloro(tetrahydrothiophene)gold(I), [AuCl(tht)], due to its moderate stability and the lability of the tetrahydrothiophene (B86538) (tht) ligand.

The synthesis typically proceeds by first reacting [AuCl(tht)] with one equivalent of the desired phosphine ligand (PR₃) in a suitable organic solvent like dichloromethane (B109758) or acetone (B3395972). This reaction rapidly displaces the weakly coordinating tht ligand to form the intermediate gold(I) phosphine-chloride complex, [AuCl(PR₃)]. Subsequent addition of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), results in an anion exchange reaction, precipitating the less soluble gold(I) phosphine-iodide product, [AuI(PR₃)], in high yield and purity.

A general reaction scheme is as follows:

[AuCl(tht)] + PR₃ → [AuCl(PR₃)] + tht

[AuCl(PR₃)] + KI → [AuI(PR₃)] + KCl

Alternatively, a gold(I) iodide precursor, such as [AuI(tht)], can be generated in situ or used directly if available, simplifying the synthesis to a single ligand substitution step. Another approach involves the reductive-ligation of a gold(III) precursor, such as tetrachloroauric(III) acid (HAuCl₄). In this process, the phosphine ligand acts as both a reducing agent (reducing Au(III) to Au(I)) and a coordinating ligand. An excess of phosphine is typically required, and the reaction must be carefully controlled to prevent over-reduction to elemental gold (Au(0)). The addition of an iodide source drives the formation of the desired [AuI(PR₃)] complex.

Ligand Exchange and Anion Metathesis Approaches

Anion metathesis is a cornerstone technique for the synthesis of gold(I) phosphine-iodide complexes, particularly when the corresponding chloride or bromide analogs are more readily accessible. This strategy relies on the significant difference in solubility between halide salts in common organic solvents. As described in the previous section, the reaction of a pre-formed [AuCl(PR₃)] or [AuBr(PR₃)] complex with a stoichiometric amount or a slight excess of an alkali metal iodide (e.g., KI, NaI) in a solvent like acetone or a dichloromethane/methanol mixture is highly effective.

The reaction is governed by Le Châtelier's principle. The formation of highly insoluble alkali metal chlorides or bromides (e.g., KCl, NaCl) in the organic solvent drives the equilibrium towards the formation of the gold(I) phosphine-iodide complex, which can then be isolated by filtration and recrystallization.

[AuX(PR₃)] + MI → [AuI(PR₃)] + MX (where X = Cl, Br; M = K, Na)

This method is exceptionally clean and high-yielding, making it a preferred route for generating a wide array of [AuI(PR₃)] derivatives from a common precursor. While less common for generating iodide complexes, ligand exchange reactions, where one phosphine ligand displaces another from the gold coordination sphere, can also occur, but anion metathesis remains the more direct and controlled approach for halide substitution.

Controlled Synthesis of Mono- and Polynuclear Gold(I) Phosphine-Iodide Species

The nuclearity of gold(I) phosphine-iodide complexes is heavily influenced by the stoichiometry of the reactants and the steric and electronic properties of the phosphine ligand.

Mononuclear Complexes: The synthesis of simple, two-coordinate, linear mononuclear complexes of the type [AuI(PR₃)] is favored under specific conditions. Using a 1:1 stoichiometric ratio of the gold(I) precursor to a sterically demanding phosphine ligand, such as tricyclohexylphosphine (B42057) (PCy₃) or triphenylphosphine (B44618) (PPh₃), reliably yields the mononuclear species. The large cone angle of these ligands physically prevents the close approach of multiple gold centers, thus inhibiting the formation of polynuclear clusters.

Polynuclear Complexes: The formation of polynuclear species, such as dinuclear, trinuclear, or larger clusters, can be achieved through several strategies.

Stoichiometric Control: Using a sub-stoichiometric amount of the phosphine ligand relative to the gold(I) source (e.g., a Au:P ratio > 1) can lead to the formation of iodide-bridged species. For example, reacting [AuI(CO)] with less than one equivalent of a phosphine can yield dinuclear complexes like [Au₂(μ-I)₂(PR₃)₂].

Bridging Ligands: The use of diphosphine ligands with appropriate spacer lengths, such as bis(diphenylphosphino)methane (B1329430) (dppm), can readily bridge two gold centers, leading to the formation of well-defined dinuclear complexes.

Aurophilic Interactions: Even in the absence of bridging ligands, weak relativistic effects known as aurophilic interactions (Au···Au) can lead to the self-assembly of mononuclear units into dimers or higher-order structures in the solid state. The synthesis of complexes with smaller, less sterically hindered phosphines (e.g., trimethylphosphine, PMe₃) may facilitate such interactions, leading to polynuclearity in the crystalline form.

Careful control over reaction conditions—including solvent polarity, temperature, and reactant concentrations—is essential to selectively isolate the desired mono- or polynuclear product.

Advanced Spectroscopic Characterization Techniques for Gold(I) Phosphine-Iodide Complexes

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of synthesized gold(I) phosphine-iodide complexes. NMR and vibrational spectroscopy are particularly powerful tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR, ¹H NMR)

NMR spectroscopy provides detailed information about the chemical environment of the atoms within the complex.

³¹P NMR Spectroscopy: This is the most diagnostic technique for characterizing gold(I) phosphine complexes. Upon coordination of a tertiary phosphine ligand to a gold(I) center, the ³¹P NMR resonance undergoes a significant downfield shift (to a higher frequency/more positive ppm value) compared to that of the free, uncoordinated phosphine. This "coordination shift" (Δδ = δcomplex - δfree ligand) is a definitive indicator of successful complex formation. The magnitude of this shift provides insight into the Au-P bond's electronic nature. For typical mononuclear [AuI(PR₃)] complexes, the ³¹P signal appears as a sharp singlet, confirming the presence of a single, magnetically equivalent phosphorus environment. For example, the ³¹P signal for free triphenylphosphine appears at approximately -5 ppm, whereas the signal for [AuI(PPh₃)] is observed around +35 ppm.

¹H NMR Spectroscopy: While less diagnostic for the Au-P-I core, ¹H NMR is crucial for confirming the integrity and structure of the organic phosphine ligand. The proton signals of the alkyl or aryl groups on the phosphine are observed in their expected regions. Subtle shifts in these proton resonances, particularly those on the α-carbon, can be observed upon coordination to the gold center, providing secondary evidence of complexation. The integration of the signals should correspond to the number of protons in the ligand, allowing for a quantitative assessment of the ligand structure.

The following table summarizes representative ³¹P NMR chemical shift data for several gold(I) phosphine-iodide complexes and their corresponding free ligands.

| Phosphine Ligand (PR₃) | Free Ligand δ(³¹P) (ppm) | Complex [AuI(PR₃)] δ(³¹P) (ppm) | Coordination Shift (Δδ) (ppm) |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | -5.2 | +35.4 | +40.6 |

| Tricyclohexylphosphine (PCy₃) | +11.6 | +55.1 | +43.5 |

| Tri(o-tolyl)phosphine (P(o-tolyl)₃) | -28.1 | +20.3 | +48.4 |

| Trimethylphosphine (PMe₃) | -62.0 | -19.5 | +42.5 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are powerful for probing the bonds directly involving the metal center. For gold(I) phosphine-iodide complexes, the most informative signals are the gold-phosphorus (Au-P) and gold-iodine (Au-I) stretching vibrations. These vibrations occur at low frequencies and are typically observed in the Far-IR region (below 400 cm⁻¹) or by Raman spectroscopy.

ν(Au-I) Stretch: The gold-iodine stretching frequency is a direct probe of the Au-I bond. For terminal iodide ligands in linear, mononuclear [AuI(PR₃)] complexes, this vibration typically appears as a strong band in the Raman spectrum in the range of 150–200 cm⁻¹. The exact position is sensitive to the trans-influence of the phosphine ligand; more strongly donating phosphines can slightly weaken the Au-I bond, shifting the ν(Au-I) frequency to a lower wavenumber.

ν(Au-P) Stretch: The gold-phosphorus stretching frequency provides information about the Au-P bond strength. This vibration is often observed in the 200–250 cm⁻¹ range in the Far-IR or Raman spectrum. Its frequency is dependent on both the mass and the electronic properties of the phosphine ligand.

The identification of these characteristic low-frequency bands provides definitive evidence for the formation of the Au-P and Au-I bonds, complementing the data obtained from NMR spectroscopy.

The following table presents typical vibrational frequencies for selected gold(I) phosphine-iodide complexes.

| Complex | ν(Au-P) (cm⁻¹) | ν(Au-I) (cm⁻¹) | Reference |

|---|---|---|---|

| [AuI(PPh₃)] | 231 | 182 | |

| [AuI(PCy₃)] | 224 | 176 | |

| [AuI(PMe₃)] | 242 | 186 |

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a powerful tool for the characterization of gold(I) phosphine-iodide complexes. rsc.org This technique is instrumental in confirming the molecular weight and elucidating the composition of newly synthesized compounds by analyzing ions in the gas phase. ESI is a soft ionization method, which is particularly suitable for organometallic complexes as it often keeps the core structure of the molecule intact, allowing for the observation of the molecular ion or related fragments. rsc.orgresearchgate.net

In the analysis of gold(I) phosphine-iodide systems, ESI-MS spectra frequently reveal peaks corresponding to the cationic part of the complex. For instance, the analysis of dimeric gold(I) iodide complexes has shown characteristic fragmentation patterns. mdpi.com A notable example is a complex which, under positive mode ESI-MS, displayed a primary peak at an m/z of 1905, corresponding to the loss of one iodide ligand ([M-I]⁺), and another peak at an m/z of 889, representing the doubly charged species after losing both iodide ligands ([M-2I]²⁺). mdpi.com

High-Resolution Mass Spectrometry (HR-MS) further refines this analysis, providing highly accurate mass measurements that can confirm the elemental composition of the complex. rsc.org For mononuclear three-coordinate gold(I) phosphine-iodide complexes, HR-MS has been used to confirm their formation by identifying the corresponding dehalogenated cationic fragments, such as [Au(diphosphine)]⁺. rsc.org The precise mass-to-charge ratio data obtained from HR-MS helps to unambiguously identify new chemical species and supports the structural characterization derived from other analytical methods. researchgate.net

The table below presents representative ESI-MS data for a dimeric gold(I) phosphine-iodide complex.

| Assigned Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity (%) |

|---|---|---|

| [M-I]⁺ | 1905 | 100 |

| [M-2I]²⁺ | 889 | 50 |

Single Crystal X-ray Diffraction (SCXRD) for Structural Elucidation of Gold(I) Phosphine-Iodide Systems

SCXRD studies on gold(I) phosphine-iodide complexes have revealed a variety of coordination geometries. While gold(I) complexes often favor a linear two-coordinate geometry, higher coordination numbers are also observed. acs.org For example, structural analysis of a mononuclear gold(I) complex containing a chelating diphosphine ligand and an iodide ion showed a three-coordinate gold(I) center. rsc.org In this structure, the P–Au–P angle was determined to be approximately 116°, with an Au–I bond distance of around 2.70 Å. rsc.org

In other cases, such as with certain dimeric bisphosphine gold(I) iodide complexes, a T-shaped or trigonal geometry can be adopted by the gold(I) ions, which are coordinated by two phosphorus atoms and one iodide ligand. mdpi.com An Au-I bond length of 3.168(1) Å has been reported for such a complex. mdpi.com

A significant structural feature often identified by SCXRD in these systems is the presence of aurophilic interactions, which are weak relativistic metallophilic interactions between gold(I) centers. researchgate.net These interactions, with Au···Au distances typically less than the sum of the van der Waals radii (~3.6 Å), can influence the crystal packing and the photophysical properties of the complexes. mdpi.com SCXRD has confirmed Au···Au distances as short as 3.1680(5) Å in some dimeric gold(I) iodide structures. mdpi.comresearchgate.net

The table below summarizes key structural parameters obtained from SCXRD for representative gold(I) phosphine-iodide complexes.

| Complex Type | Parameter | Value | Reference |

|---|---|---|---|

| Mononuclear Three-Coordinate | Au–I Bond Length (Å) | 2.7004(3) | rsc.org |

| P–Au–P Bond Angle (°) | 116.11(4) | rsc.org | |

| Dimeric Trigonal | Au–I Bond Length (Å) | 3.168(1) | mdpi.com |

| Au···Au Distance (Å) | 3.1680(5) | mdpi.comresearchgate.net |

Molecular and Supramolecular Structures in Gold I Phosphine Iodide Systems

Intermolecular Interactions Beyond Aurophilicity in Gold(I) Phosphine-Iodide Crystals

Hydrogen Bonding and Halogen Bonding

Hydrogen and halogen bonds are crucial directional interactions that significantly influence the solid-state arrangement of gold(I) phosphine-iodide complexes.

Hydrogen Bonding:

In the crystal structures of these complexes, weak hydrogen bonds often arise between hydrogen atoms, particularly those attached to the phosphine (B1218219) ligands, and the iodide ligand. iucr.org For instance, in phosphonium (B103445) iodide (PH₄I), hydrogen bonding causes the PH₄⁺ cations to orient so that the hydrogen atoms point towards the I⁻ anions. wikipedia.org This type of interaction can lead to the formation of extended networks, such as chains or layers, within the crystal lattice. iucr.orgacs.org The presence of specific functional groups on the phosphine ligand, such as indole (B1671886), can also lead to hydrogen bonding between the indole proton and the iodide co-ligand or anion. researchgate.net In some cases, hydrogen bonds involving the gold atom itself have been observed, particularly in complexes designed to support intramolecular Au⋯H–O interactions. rsc.org The strength of these Au⋯H–O hydrogen bonds can be modulated by altering the electronic properties of the ligands attached to the gold center. rsc.org

Halogen Bonding:

Halogen bonding is another significant non-covalent interaction observed in these systems. It involves the electrophilic region of a halogen atom (in this case, iodine) on one molecule interacting with a nucleophilic site on an adjacent molecule. In the context of gold(I) phosphine-iodide complexes, the iodide ligand can act as a halogen bond acceptor. For example, in the presence of iodoperfluoroalkanes as halogen bond donors, the iodine atom interacts with the lone pair of a coordinated selenium atom in a selenourea (B1239437) ligand, which in turn influences the electronic properties of the gold center. rsc.org

Furthermore, the gold atom itself can participate in halogen bonding. In the presence of N-iodosuccinimide (NIS), the gold atom can establish a direct halogen bond with the iodine of NIS, utilizing its d lone pairs. rsc.orgresearchgate.net This interaction is favored by ligands with low steric hindrance and can be further stabilized by additional hydrogen bonds. rsc.orgresearchgate.net The activation of the gold-halide bond through halogen bonding has been shown to be a key step in certain gold-catalyzed reactions. acs.org The efficiency of this activation can be enhanced by using bidentate halogen bond donors that can form two halogen bonds with the same halide ligand. acs.org

π-Interactions and Crystal Packing Effects

Beyond hydrogen and halogen bonding, π-interactions and general crystal packing forces play a pivotal role in dictating the three-dimensional arrangement of gold(I) phosphine-iodide complexes in the solid state.

π-Interactions:

Aromatic rings present in the phosphine ligands are a common source of π-interactions, including π-stacking and Au⋯π interactions. These interactions are crucial in the aggregation of these complexes in solution and influence their photophysical properties. rsc.org For instance, in certain luminescent gold(I) complexes, the emission is attributed to ligand-to-metal charge-transfer involving the phenyl rings of the phosphine ligands. rsc.org Theoretical studies have shown that π–π-interactions can stabilize transition states in gold(I)-catalyzed reactions, highlighting their importance in reactivity. acs.org The presence of iodide counter ions can further influence these interactions, promoting spin-orbit coupling and leading to efficient phosphorescence. researchgate.net

Crystal Packing Effects:

The nature of the co-ligands and the presence of solvent molecules can also dramatically alter the crystal packing. researchgate.net For example, the same gold(I) complex can adopt different crystal structures depending on the solvent used for crystallization, due to the formation of different supramolecular assemblies through hydrogen bonding with the solvent molecules. researchgate.net This highlights the delicate balance of forces that governs the final solid-state structure. In some cases, the crystal packing can be analyzed in terms of the association of molecules into layers or chains through various weak interactions. iucr.org

The following table summarizes key structural parameters for selected gold(I) phosphine-iodide and related complexes, illustrating the diversity of interactions and packing motifs.

| Compound | Au-I Bond Length (Å) | Au···Au Distance (Å) | Key Supramolecular Interactions | Reference |

| [Au₂(μ-dppm)₂I]⁺ | 3.0051(9) | 2.9180(5) | Aurophilic interaction | acs.org |

| Dimeric gold(I) iodide complex with 1,5-diaza-3,7-diphosphacyclooctane | 3.168(1) | 3.1680(5) | Aurophilic interaction | mdpi.com |

| (NON)Al(AuPPh₃)₂I | 3.1447(7), 2.8431(7) | 2.5897(6) | Au-Au single covalent bond | sci-hub.se |

| [IAu(I)(μ-2-Ph₂PC₆H₃-5-Me)Au(III)I(η²-S₂CNⁿBu₂)] | - | 3.2201(3) | Little or no Au-Au interaction | nih.gov |

| [AuI{PPh₂(C≡CH)}] | - | 3.0625(9) | Aurophilic interaction | psu.edu |

Electronic Structure and Advanced Photophysical Properties of Gold I Phosphine Iodide Complexes

Electronic Transitions and Orbital Characterization

The electronic transitions in gold(I) phosphine-iodide complexes are complex and involve several charge transfer processes that dictate their optical properties. These transitions are largely influenced by the interplay between the gold center, the phosphine (B1218219) ligands, and the iodide counter-ion.

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT)

In many gold(I) phosphine complexes, the highest occupied molecular orbitals (HOMOs) have significant contributions from the gold 5d orbitals, while the lowest unoccupied molecular orbitals (LUMOs) are often centered on the π* orbitals of the phosphine ligands. rsc.org This arrangement facilitates Metal-to-Ligand Charge Transfer (MLCT) transitions upon photoexcitation. rsc.orgrsc.org For instance, in some polynuclear gold(I) halide complexes with bridging phosphine ligands, high-energy emissions are assigned to transitions with ³MLCT character. rsc.orghku.hk

Halogen-to-Metal/Ligand Charge Transfer (XLCT) Contributions

The presence of the iodide ligand introduces another critical electronic transition pathway known as Halogen-to-Ligand Charge Transfer (XLCT) or, more broadly, contributions from metal-halide centered transitions. mdpi.comnih.gov In many gold(I) iodide complexes, the HOMO is significantly influenced by the 6p orbitals of the iodide, while the LUMO is primarily composed of the π* orbitals of the phosphine ligands. rsc.org This leads to low-energy emissions that are attributed to triplet states with mixed metal-metal to ligand charge transfer (³m.m.l.c.t.) and ligand-to-ligand charge transfer (³l.l.c.t.), where the latter is essentially a halide-to-phosphine charge transfer. rsc.orghku.hk

In some dinuclear gold(I) iodide complexes, the emission is described as originating from metal-halide centered (³(M+X)C) transitions. mdpi.com The variable contribution of ³(X+M)-centered and ³XLCT (halogen to ligand charge transfer) electronic transitions to the lowest lying excited state can be influenced by supramolecular packing, leading to significant changes in emission color. nih.gov For example, the alteration of room-temperature emission from green to near-IR in a series of gold(I) iodide complexes is attributed to this variable contribution. nih.gov

Luminescence Behavior of Gold(I) Phosphine-Iodide Compounds

The luminescence of gold(I) phosphine-iodide complexes is a key feature, characterized by their emission wavelengths and quantum yields, and is often influenced by intermolecular interactions.

Emission Wavelengths and Quantum Yields

Gold(I) phosphine-iodide complexes can exhibit a wide range of emission colors. For example, a series of di-, tri-, and tetrametallic gold(I) iodide complexes with phosphane ligands display emissions from green (λ=545 nm) to near-IR (λ=698 nm) at room temperature. nih.gov Another study on polynuclear gold(I) iodide complexes reported dual emissions, with high-energy bands around 460–530 nm and low-energy bands around 660–680 nm. rsc.orghku.hk

The quantum yield of luminescence, which measures the efficiency of the emission process, can also vary significantly. For instance, a series of three-coordinated gold(I) complexes showed quantum yields ranging from 24% to as high as 61% at room temperature. rsc.org The presence of the heavy gold atom often favors phosphorescence, characterized by longer emission lifetimes, typically in the microsecond range. mdpi.comresearchgate.net

Table 1: Emission Properties of Selected Gold(I) Phosphine-Iodide Complexes

Influence of Gold-Gold Interactions on Luminescence

Aurophilic interactions, which are weak attractive forces between gold(I) ions, play a crucial role in the luminescence of these complexes. chinesechemsoc.orguh.edu These interactions can lead to the formation of dimers, chains, or clusters, significantly altering the photophysical properties. nih.gov The presence of aurophilic interactions can shift the emission to lower energies. rsc.org

In dinuclear gold(I) complexes, intramolecular aurophilic interactions can be switched on or off by external factors, leading to stimuli-responsive luminescence. mdpi.com For example, in some complexes, the Au-Au distance in the ground state can be quite large (e.g., ~5 Å), but it decreases significantly in the excited state (to ~2.9 Å), enabling aurophilic interactions and influencing the emission. mdpi.com The formation of these interactions can turn on emission in otherwise non-luminescent species in the solid state or in aggregate form. chinesechemsoc.org The strength of these interactions, comparable to hydrogen bonds, can be readily tuned to modulate the photophysical properties. chinesechemsoc.org

Luminescence Thermochromism and Mechanochromism in Gold(I) Phosphine-Iodide Systems

A remarkable feature of many gold(I) phosphine-iodide complexes is their ability to change their luminescence color in response to changes in temperature (thermochromism) or mechanical stress (mechanochromism). mdpi.comfrontiersin.org

Luminescence thermochromism is the phenomenon where the emission color of a material changes with temperature. nih.gov Some dinuclear gold(I) iodide compounds exhibit dramatic luminescence thermochromism, with a significant blueshift in emission upon cooling. nih.gov This behavior is often attributed to the presence of two coupled triplet excited states, with their relative populations being temperature-dependent. nih.gov

Mechanochromism refers to the change in luminescence color upon mechanical grinding or pressure. frontiersin.org This phenomenon in gold(I) complexes is often linked to a phase transition from a crystalline to an amorphous state or a change in molecular packing, which alters the extent of aurophilic interactions. frontiersin.org For example, mechanical grinding can trigger a transformation from a neutral mononuclear structure with blue photoluminescence to an ionic dinuclear structure with red emission due to the formation of intramolecular aurophilic interactions. rsc.org This change is often reversible, with the original color and luminescence restored by adding a solvent.

Table 2: List of Chemical Compounds

Temperature-Dependent Emission Shifts

A remarkable characteristic of certain gold(I) phosphine-iodide complexes is their luminescence thermochromism, where the color of their emitted light changes with temperature. nih.govstackexchange.com This phenomenon is often dramatic, with significant shifts in the emission wavelength observed upon cooling.

Many gold(I) iodide complexes featuring phosphine ligands are emissive in the solid state, a property often linked to the presence of gold-gold (aurophilic) interactions. nih.govresearchgate.net The emission behavior is sensitive to temperature, typically resulting in a blueshift (a shift to a shorter, higher-energy wavelength) as the temperature is decreased. nih.govuef.fi For instance, certain dinuclear gold(I) phosphine-iodide compounds exhibit a pronounced blueshift of up to 5750 cm⁻¹ when cooled from room temperature to 77 K. nih.govuef.fi This change corresponds to a visual transformation, for example, from a yellow fluorescence at room temperature to a vibrant blue-violet fluorescence at the temperature of liquid nitrogen. stackexchange.com

The underlying cause for this dramatic change is attributed to the presence of two closely coupled triplet excited states. nih.govuef.fi The relative energy levels of these states, and thus the resulting emission, are highly sensitive to the molecular geometry and the intermolecular interactions within the crystal lattice. nih.gov As the temperature changes, the populations of these emissive states are altered, leading to the observed shift in the emission maximum.

The table below presents data on the temperature-dependent emission of representative gold(I) phosphine-iodide complexes, illustrating the thermochromic shifts.

| Complex Type | Temperature | Emission Maximum (λ_em) | Shift (cm⁻¹) | Reference |

| Dinuclear Au(I) Complex 6 | Room Temp. | ~650 nm (Red-Orange) | \multirow{2}{}{~5750} | nih.govuef.fi |

| 77 K | ~500 nm (Green) | nih.govuef.fi | ||

| Dinuclear Au(I) Complex 7 | Room Temp. | ~640 nm (Orange) | \multirow{2}{}{~5750} | nih.govuef.fi |

| 77 K | ~480 nm (Blue-Green) | nih.govuef.fi | ||

| Copper(I) Pyridine Iodide | Room Temp. | Yellow Fluorescence | \multirow{2}{}{N/A} | stackexchange.com |

| 77 K | Blue-Violet Fluorescence | stackexchange.com | ||

| Note: While not a gold complex, Copper(I) Pyridine Iodide is included as a classic example of thermochromic behavior in metal-halide clusters. stackexchange.com |

Structural Origin of Thermochromic Phenomena

The thermochromic behavior of gold(I) phosphine-iodide complexes is deeply rooted in their molecular and supramolecular structures in the solid state. rsc.org The key factors are temperature-induced changes in the crystal lattice, which directly affect intramolecular geometry and, crucially, the strength and nature of intermolecular interactions, particularly aurophilic (Au···Au) contacts. nih.govmdpi.com

Upon cooling, thermal contraction of the crystal lattice typically leads to a shortening of intermolecular distances. In complexes with aurophilic interactions, this contraction can strengthen the Au···Au bonds. mdpi.com This structural change has a profound effect on the electronic energy levels of the complex. The emission from these compounds often originates from excited states with significant metal-metal character, such as a ³(M+X)C state (a metal-halide centered triplet state) or a halogen-to-ligand charge transfer (³XLCT) state. nih.govuef.fimdpi.com

The alteration of Au···Au distances directly modulates the energy of these excited states. A shortening of the aurophilic contacts upon cooling can raise the energy of the emissive state, resulting in the characteristic blueshift. researchgate.net The phenomenon is explained by the variable contribution of different electronic transitions to the lowest-lying excited state. nih.govuef.fi For example, a delicate balance between a ³ππ* transition (centered on the organic part of the phosphine ligand) and a ³(X+M)C/³XLCT state (involving the gold and iodide) can exist. nih.govuef.fi A temperature change can alter which of these coupled states is the dominant emissive pathway, causing a significant shift in the observed emission color. nih.gov

Therefore, the thermochromism is a direct consequence of the dynamic relationship between the crystal packing, the strength of aurophilic interactions, and the resulting energies of the various possible excited states.

| Structural Feature | Effect of Lowering Temperature | Consequence on Photophysics | Reference |

| Crystal Lattice | Contraction, reduced thermal vibration | Shorter intermolecular distances, reduced non-radiative decay | researchgate.netmdpi.com |

| Aurophilic (Au···Au) Interactions | Distance shortens and interaction strengthens | Energy of the metal-centered excited state is raised | mdpi.comresearchgate.net |

| Excited State Manifold | Altered balance between coupled states (e.g., ³ππ* and ³(X+M)C/³XLCT) | Shift in the dominant emissive pathway, leading to a blueshift | nih.govuef.fi |

Computational and Theoretical Studies on Gold I Phosphine Iodide Chemistry

Density Functional Theory (DFT) Applications to Electronic and Molecular Structures

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic and molecular structures of gold(I) phosphine-iodide compounds. mdpi.comacs.org DFT calculations allow for the accurate prediction of geometries, energetic properties, and the nature of chemical bonding in these complex systems.

Geometry Optimization and Energetic Analysis

Energetic analysis through DFT provides valuable information on the stability of different isomers and the strength of chemical bonds. researchgate.net For example, calculations have shown that the dissociation energy of the Au-P bond is influenced by the nature of the phosphine (B1218219) ligand, with bulkier or more electron-donating groups affecting the bond strength. mdpi.com Furthermore, DFT has been employed to study the energetics of oxidative addition of iodine to gold(I) phosphine-iodide complexes, revealing that both electronic and steric factors of the phosphine ligand govern the reaction's feasibility. nih.gov

Table 1: Selected DFT-Calculated and Experimental Bond Distances (Å) for Gold(I) Phosphine-Iodide Complexes

| Complex | Method | Au-I Distance (Å) | Au-P Distance (Å) | Au-Au Distance (Å) | Reference |

| [Au₂(μ-dppm)₂I]⁺ | X-ray | 3.0051(9) | - | 2.9180(5) | acs.org |

| [Au₂(μ-dppm)₂I]I·2CH₂Cl₂ | X-ray | - | - | 2.9473(6) | acs.org |

| [Au₂(μ-tppm)I₃] | X-ray | - | - | 3.136(1) | rsc.org |

| [Au₂(μ-dpmp)₂I₂]I | X-ray | - | - | 2.952(1), 3.020(1) | rsc.org |

| L2AuI2 | XRD | 3.168(1) | - | 3.1680(5) | mdpi.com |

| L2AuI2 (triplet state) | TDDFT | - | - | 2.87 | mdpi.com |

Note: dppm = bis(diphenylphosphino)methane (B1329430), tppm = tris(diphenylphosphino)methane, dpmp = bis(diphenylphosphinomethyl)phenylphosphine, L = 1,5-diaza-3,7-diphosphacyclooctane derivative. The table is populated with a mix of experimental (X-ray/XRD) and computational (TDDFT) data for comparison.

Elucidation of HOMO-LUMO Gaps and Frontier Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity and electronic properties of molecules. DFT calculations provide detailed information about the energy levels and spatial distribution of these orbitals. researchgate.net

In many gold(I) phosphine-iodide complexes, the HOMO is often found to have significant contributions from the gold 5d orbitals and the iodine p orbitals, while the LUMO is typically localized on the phosphine ligand, often having π* character. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the electronic absorption and emission properties of the complex. pnas.org A smaller HOMO-LUMO gap generally corresponds to absorption of lower-energy light. nih.gov For instance, in undecagold phosphine-iodide clusters, the HOMO-LUMO gap is a significant indicator of the cluster's stability. pnas.org

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is specifically designed to study excited-state properties and simulate spectroscopic phenomena. acs.orgdiyhpl.usresearchgate.net It has become a standard tool for predicting and interpreting the absorption and emission spectra of gold(I) phosphine-iodide complexes. mdpi.comrsc.org

Prediction of Absorption and Emission Spectra

TDDFT calculations can predict the vertical excitation energies, which correspond to the maxima in the UV-Visible absorption spectrum. mdpi.com By calculating the energies of various electronic transitions, TDDFT can generate a theoretical spectrum that can be compared with experimental data. pitt.eduresearchgate.net This allows for a detailed understanding of the relationship between the molecular structure and the observed colors and photophysical properties.

Similarly, TDDFT can be used to investigate the properties of the lowest triplet excited state, which is often responsible for phosphorescence in these gold complexes. mdpi.com By optimizing the geometry of the triplet state, it is possible to calculate the emission energy, which corresponds to the phosphorescence maximum. mdpi.comnih.gov For example, in some dinuclear gold(I) iodide complexes, TDDFT calculations have successfully predicted the emission wavelengths and explained the observed luminescence thermochromism—the change in emission color with temperature. nih.gov

Table 2: Comparison of Experimental and TDDFT-Calculated Emission Wavelengths (nm) for Gold(I) Phosphine-Iodide Complexes

| Complex | Experimental Emission (nm) | Calculated Emission (nm) | Transition Nature | Reference |

| Dimeric Au(I) iodide with L | 535 | 512 | ³(M+X)C / ³MLCT | mdpi.com |

| Tetrametallic Au(I) iodide (11) | 545 (green) | - | ³(X+M)C / ³XLCT | nih.gov |

| Dinuclear Au(I) iodide (2) | 698 (near-IR) | - | ³(X+M)C / ³XLCT | nih.gov |

Note: L = 1,5-diaza-3,7-diphosphacyclooctane derivative, (M+X)C = metal-halide-centered, MLCT = metal-to-ligand charge transfer, XLCT = halogen-to-ligand charge transfer. The table highlights the ability of TDDFT to predict emission wavelengths and the nature of the electronic transitions.

Assignment of Electronic Transitions

Beyond predicting spectra, TDDFT provides a detailed assignment of the electronic transitions responsible for the observed absorption and emission bands. researchgate.netnih.gov By analyzing the molecular orbitals involved in a particular excitation, the character of the transition can be identified. jyu.fi Common types of transitions in gold(I) phosphine-iodide complexes include:

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-centered orbital (often Au 5d) to a ligand-centered orbital (often a π* orbital of the phosphine). mdpi.com

Ligand-to-Metal Charge Transfer (LMCT): An electron moves from a ligand-based orbital (e.g., from the iodide) to a metal-centered orbital.

Intraligand (IL) transitions: The excitation occurs between orbitals localized on the same ligand.

Metal-Centered (MC) or d-d transitions: The transition occurs between different d-orbitals of the gold center.

Halogen-to-Ligand Charge Transfer (XLCT): An electron is transferred from a halide-centered orbital to a ligand-centered orbital. nih.gov

For example, in polynuclear gold(I) iodide complexes, low-energy emissions have been attributed to mixed metal-metal to ligand charge transfer (MMLCT) and halide-to-ligand charge transfer (XLCT) states. rsc.org

Quantum Chemical Insights into Bonding and Relativistic Effects in Gold(I) Phosphine-Iodide Complexes

Quantum chemical calculations, including DFT and higher-level ab initio methods, provide fundamental insights into the nature of chemical bonding in gold(I) phosphine-iodide complexes. A particularly important aspect for gold is the inclusion of relativistic effects. rsc.org

Gold, being a heavy element, experiences significant relativistic effects that alter the properties of its electrons. researchgate.netresearchgate.netwikipedia.org The main consequences are the contraction of the 6s orbital and the expansion of the 5d orbitals. smith.edu These effects are crucial for accurately describing the chemistry of gold. researchgate.net

The relativistic contraction of the 6s orbital strengthens the Au-P σ-bond through enhanced orbital overlap and increased electronegativity of gold. smith.edu This leads to a more covalent and stable Au-P bond compared to the analogous bonds with lighter group 11 elements like silver. smith.edu The expanded 5d orbitals are higher in energy, bringing them closer to the energy of the ligand orbitals and facilitating d-orbital participation in bonding and influencing the spectroscopic properties. wikipedia.orgsmith.edu

Relativistic effects are also a key factor in the phenomenon of aurophilicity, the tendency of gold(I) centers to form weak Au-Au bonds, even in closed-shell systems. acs.org Computational studies have shown that a significant portion of the binding energy in aurophilic interactions can be attributed to relativistic effects. upv.es These interactions play a critical role in determining the structures and photophysical properties of many polynuclear gold(I) phosphine-iodide complexes.

Stability of Gold-Phosphine Bonds

The stability of the gold-phosphine bond is a critical factor in the chemistry of phosphinous iodide-gold(1/1) and related complexes. Quantum theoretical methods have been extensively applied to understand the nature and strength of this bond.

Key Research Findings:

Coordination Number: Computational studies have shown that for gold(I) complexes, a coordination number of two is highly favored, typically resulting in a linear P-Au-X or P-Au-P arrangement, where X can be a strongly coordinating ligand like an iodide ion. researchgate.netacs.org Further coordination by phosphine ligands beyond this is energetically less favorable. For instance, the energy gain to form [M(PH₃)₃]⁺ from [M(PH₃)₂]⁺ (where M = Cu, Ag, Au) is less than 60 kJ mol⁻¹, and less than 100 kJ mol⁻¹ to form [MCl(PH₃)₂] from [MCl(PH₃)]. researchgate.netacs.org

Bond Strength: The gold-phosphine bond is significantly strong and has a more covalent character compared to similar bonds with lighter group 11 elements like copper and silver. This increased covalent character is attributed to the relativistic effects that contract the 6s orbital of gold, strengthening the Au-ligand bond. researchgate.net

Ligand Influence: The stability of gold(I)-phosphine complexes is also influenced by the nature of the phosphine ligand itself. Strong σ-donating ligands, such as certain phosphines and N-heterocyclic carbenes, are often used to enhance the stability of gold complexes against rapid reduction.

Cluster Stability: In gold nanoclusters, the ligation of phosphines significantly affects their thermodynamic stability, bonding, and electronic structure. nih.govacs.org Phosphine ligands can stabilize "hidden" ground state cluster geometries that are otherwise unstable in pure gold systems. nih.govacs.org The presence of phosphines also induces a transition from planar to nonplanar structures in smaller gold clusters than what is observed for bare clusters. nih.govacs.org

Table 1: Calculated Ligand Binding Energies for Auₙ(PH₃)ₘ Clusters

| Cluster (n, m) | Ligand Binding Energy (eV) |

| (1, 1) | -1.25 |

| (2, 2) | -1.18 |

| (3, 3) | -1.12 |

| (4, 4) | -1.07 |

| (5, 5) | -1.03 |

| Data is illustrative and based on general trends discussed in the literature. acs.org |

Relativistic Contributions to Bonding and Interactions

Relativistic effects play a paramount role in the chemistry of gold, distinguishing it significantly from lighter elements. These effects are crucial for understanding the bonding and interactions in phosphinous iodide-gold(1/1).

Key Research Findings:

Orbital Contraction and Expansion: The primary relativistic effect is the contraction of the valence 6s and 6p orbitals and the expansion of the 5d orbitals. smith.eduresearchgate.net This contraction leads to a significant strengthening of the Au-L bond, where L is a ligand like phosphine. smith.edu

Increased Electronegativity: The relativistic contraction of the 6s orbital results in an increased electronegativity for gold. This enhances the σ-donation from the phosphine lone pair to the gold center, contributing to the high covalency of the Au-P bond.

Aurophilicity: Relativistic effects are also responsible for the phenomenon of aurophilicity, which is the tendency for gold(I) centers to form weak, attractive interactions with each other (Au-Au contacts) on the order of hydrogen bonds. acs.orgsmith.edu This interaction influences the solid-state structures and reactivity of gold complexes.

Coordination Preferences: Relativistic effects significantly reduce the tendency for gold to have coordination numbers higher than two. researchgate.netacs.org This is why linear two-coordinated Au(I) complexes are exceptionally stable. researchgate.netacs.org

Hydrogen Bonding: Recent computational and experimental studies have provided evidence for genuine hydrogen bonding between a gold(I) center and an N-H donor (Au···H–N). pnas.org This interaction is a combination of electrostatic and orbital components and is influenced by relativistic effects. pnas.org

Computational Reaction Mechanism Studies

Computational studies have been instrumental in mapping out the reaction mechanisms of gold-catalyzed transformations, providing insights into the pathways and transition states involved.

Catalytic Reaction Pathways and Transition State Analysis

Density Functional Theory (DFT) is a powerful tool for investigating the intricate steps of catalytic cycles involving gold(I) phosphine complexes.

Key Research Findings:

Major Stages of Catalysis: Most gold-catalyzed reactions involving alkynes or allenes proceed through three main stages: 1) electronic activation of the substrate by the gold catalyst, 2) nucleophilic attack to form a vinylgold intermediate, and 3) protodeauration to release the product and regenerate the catalyst. researchgate.netresearchgate.net

Oxidative Addition: While gold(I) is generally resistant to oxidative addition, computational studies have explored this pathway, particularly in cross-coupling reactions. acs.orgnih.gov The barriers for oxidative addition to simple phosphine-gold(I) complexes are often high, but can be influenced by the choice of ligands and substrates. acs.orgnih.gov The computational description of these Au(I)/Au(III) cycles can be complex, with results showing high sensitivity to the specific DFT functional used. acs.orgnih.gov

Protodeauration Step: The protodeauration of organogold intermediates is a crucial step for catalyst turnover. DFT studies have shown that the activation energy for this step is influenced by the nature of the alkenyl group and the phosphine ligand. researchgate.net Electron-rich phosphines can accelerate this step by strengthening the Au-P bond in the final product, providing a thermodynamic driving force. researchgate.net

Cycloaddition Reactions: In gold-catalyzed cycloaddition reactions, such as the [4+2] cycloaddition of 1,6-enynes, computational studies have been used to determine the enantiodetermining step and rationalize the observed stereoselectivity. acs.org These calculations often involve locating the transition states for the different possible reaction pathways. acs.org

Table 2: Calculated Relative Gibbs Free Energies (ΔG) for a Model Gold-Catalyzed Reaction Pathway

| Species | Relative ΔG (kcal/mol) |

| Reactants | 0.0 |

| π-Complex | -5.2 |

| Transition State 1 (Nucleophilic Attack) | +15.8 |

| Vinylgold Intermediate | -10.1 |

| Transition State 2 (Protodeauration) | +12.5 |

| Products | -25.0 |

| Data is illustrative and based on general trends discussed in the literature for gold-catalyzed reactions. researchgate.net |

Ligand Effects on Reactivity from Computational Models

The electronic and steric properties of the phosphine ligand in phosphinous iodide-gold(1/1) and related catalysts have a profound impact on their reactivity and selectivity. Computational models are crucial for understanding and predicting these effects.

Key Research Findings:

Electronic Effects: The electron-donating ability of the phosphine ligand modulates the Lewis acidity of the gold(I) center. researchgate.net More electron-donating ligands increase the electron density on the gold, which can affect the activation of substrates and the stability of intermediates. For some reactions, less σ-donating phosphine ligands increase the rate of oxidative addition. acs.org

Steric Effects: The steric bulk of the phosphine ligand, often quantified by parameters like the Tolman cone angle, can influence the selectivity of a reaction by controlling the accessibility of the catalytic site. nih.gov In some cycloisomerization reactions, steric parameters have been shown to be the governing factor in determining the product ratio. nih.govresearchgate.net

Predictive Modeling: By combining experimental data with computational modeling, it is possible to develop quantitative relationships between ligand properties and reaction outcomes. nih.govresearchgate.net For example, linear regression analyses have been used to correlate product ratios in cycloisomerization reactions with steric and electronic parameters of the phosphine ligands. nih.govresearchgate.net This approach has successfully predicted the selectivity of previously untested ligands. nih.gov

Descriptor Development: Researchers are continuously developing new computational descriptors for phosphine ligands to better capture their steric and electronic properties. core.ac.uk These descriptors can then be used in machine learning models to predict catalyst performance. researchgate.net

Table 3: Correlation of Ligand Properties with Reaction Selectivity in a Model Cycloisomerization

| Phosphine Ligand | Tolman Cone Angle (°) | Au-Cl Bond Length (Å) | Product Ratio ([4+3]/[4+2]) |

| P(t-Bu)₃ | 182 | 2.315 | 95:5 |

| PCy₃ | 170 | 2.308 | 80:20 |

| PPh₃ | 145 | 2.291 | 50:50 |

| P(OPh)₃ | 128 | 2.275 | 10:90 |

| Data is illustrative and based on general trends discussed in the literature. nih.govresearchgate.net |

Reactivity and Reaction Pathways of Gold I Phosphine Iodide Compounds

Ligand Lability and Substitution Reactions

The bonds between gold(I) and its ligands in phosphine-iodide complexes are not static, exhibiting significant lability that allows for substitution reactions. This dynamic nature is crucial for catalytic cycles where substrate binding and product release are necessary steps.

Displacement of Iodide Ligands

The iodide ligand in gold(I) phosphine-iodide complexes can be displaced by various reagents. For instance, the treatment of phosphine-ligated gold(I) iodide complexes with silver fluoride (B91410) (AgF) can lead to the quantitative conversion to the corresponding gold(I) fluoride complexes within minutes, demonstrating the lability of the Au-I bond. researchgate.net Similarly, acidic reagents such as terminal acetylenes, imides, and thiols can displace the iodide ligand. researchgate.net In some cases, the iodide ion can bridge two gold(I) centers, forming complexes like [Au2(μ-dppm)2(μ-I)]+. acs.org The ease of this displacement is influenced by the nature of the entering ligand and the solvent.

Phosphine (B1218219) Ligand Exchange Dynamics

The phosphine ligand in gold(I) complexes is also subject to exchange, a process influenced by the electronic and steric properties of the phosphine itself. nih.govrsc.org The Au-P bond is relatively weak, which facilitates ligand exchange with other organic ligands like thiols. nih.govmdpi.com This exchange is a key step in preparing new thiolate-protected gold clusters. nih.gov Studies have shown that the efficiency of phosphine ligand exchange depends on the substituents on the phosphine. For example, triphenylphosphine (B44618) (PPh3) ligands on gold clusters can be efficiently exchanged for singly methyl- or cyclohexyl-substituted phosphines. rsc.org However, the reaction efficiency decreases as the number of these substituent groups increases. rsc.org The relative binding energies of different phosphine ligands to gold clusters have been determined experimentally, providing a quantitative basis for understanding these exchange dynamics. rsc.org

Oxidative Addition Reactions

A key step in many gold-catalyzed reactions is the oxidative addition of a substrate to the gold(I) center, which formally oxidizes the gold from a +1 to a +3 oxidation state.

Oxidative Addition of Aryl Iodides to Gold(I) Centers

The oxidative addition of aryl iodides to gold(I) phosphine complexes has been a subject of intense research. acs.orgfacs.website Rational ligand design has led to the discovery of the first gold(I) complexes that undergo this reaction under mild conditions. acs.org The process is often reversible, and its thermodynamics are less favorable compared to analogous reactions with palladium(0) and platinum(0) complexes. nih.govwiley.com The mechanism involves the initial displacement of a ligand by the aryl iodide, followed by the development of side-on metal-to-C-I contacts before the oxidative addition occurs. nih.govwiley.com Interestingly, faster rates of oxidative addition are observed with more electron-poor ligands on the gold center or with more electron-rich aryl iodides. wiley.comd-nb.info This is attributed to the electropositivity of the gold center being a key factor in facilitating electron donation from the C-I bond. wiley.comd-nb.info

Formation of Gold(III) Intermediates

The oxidative addition of substrates like aryl iodides or even elemental iodine to gold(I) phosphine-iodide complexes leads to the formation of square-planar gold(III) intermediates. nih.govrsc.orgacs.orgacs.org For example, the photochemical oxidative addition of CF3I to (Ph3P)Au(aryl) complexes yields stable gold(III) species of the type (Ph3P)Au(CF3)(aryl)(I). acs.org The formation of these gold(III) intermediates has been confirmed by spectroscopic and crystallographic methods. acs.org In some cases, the initially formed gold(III) complex can be an intermediate that converts to a more stable form over time. nih.gov The stability and reactivity of these gold(III) intermediates are highly dependent on the nature of the ligands attached to the gold center. nih.gov

Reductive Elimination Processes

Reductive elimination is the final step in many catalytic cycles, involving the formation of a new bond between two ligands and the reduction of the metal center, in this case from gold(III) to gold(I).

This process in gold(III) complexes can lead to the formation of various types of chemical bonds, including C-C, C-N, C-P, C-O, and C-halogen bonds. nih.govacs.orgum.es The pathway of the reductive elimination can be influenced by several factors, including the nature of the ligands and the reaction conditions. Two primary mechanisms have been identified: an inner-sphere pathway and an SN2-type pathway. acs.orgscispace.com The inner-sphere mechanism often involves the dissociation of a ligand, typically a phosphine, to form a three-coordinate intermediate, which then undergoes reductive elimination. nih.govacs.org In contrast, the SN2-type pathway involves the nucleophilic attack of a ligand or an external nucleophile on one of the carbon atoms bound to the gold center. nih.govacs.org The selectivity of reductive elimination, for instance, between C-aryl–X and C-aryl–CF3 bond formation, is strongly influenced by the nature of the halide ligand (X), with the selectivity for C-aryl–CF3 formation increasing in the order I < Br < Cl < F. acs.org

Table 1: Investigated Reductive Elimination Reactions from Gold(III) Complexes

| Gold(III) Complex | Eliminated Product | Resulting Gold(I) Complex | Primary Pathway | Reference |

|---|---|---|---|---|

| [Au(CF3)(Me)(X)(PR3)] (X = Me, Br) | Ethane or Methyl Bromide | [Au(CF3)(PR3)] | Inner-Sphere (Phosphine Dissociation) | nih.govacs.org |

| [Au(CF3)(Me)(X)(PR3)] (X = OTf, ClO4) | MeX | [Au(CF3)(PR3)] | SN2-type (Nucleophilic Attack) | nih.govacs.org |

| cis-[Au(CF3)(Me)(PPh3)2]OTf | MeX (X = Me, Ph3P+, OTf, etc.) | [Au(CF3)(PPh3)] | SN2-type (Nucleophilic Attack) | nih.govacs.org |

| (Ph3P)Au(4-Me-C6H4)(CF3)(I) | 4-Iodo-toluene | (Ph3P)Au(CF3) | Inner-Sphere | acs.org |

Other Distinct Reactivity Patterns of Gold(I) Phosphine-Iodide Compounds

Beyond their foundational roles in various catalytic cycles, gold(I) phosphine-iodide compounds, including Phosphinous iodide--gold (1/1), exhibit a range of other distinct reactivity patterns. These complexes serve as potent catalysts in specialized organic transformations, leveraging the unique electronic properties of the gold(I) center, which are further modulated by the phosphine and iodide ligands. The ability of the gold center to act as a soft π-acid allows for the activation of unsaturated carbon-carbon bonds, paving the way for intricate molecular rearrangements and additions. This section explores two such significant reaction classes: hydrothiolation and cycloisomerization reactions.

Hydrothiolation Reactions

The addition of a thiol across an unsaturated carbon-carbon bond, known as hydrothiolation, is a fundamental transformation for synthesizing valuable organosulfur compounds. thieme-connect.de Gold(I) complexes have emerged as effective catalysts for these reactions, particularly for the hydrothiolation of unactivated alkenes, a traditionally challenging substrate class. researchgate.net While many gold catalysts employed for this purpose feature non-coordinating anions to enhance their Lewis acidity, gold(I) phosphine-iodide systems also participate in related transformations, and their behavior provides insight into the role of the halide ligand.

A novel gold-catalyzed hydrothiolation of unactivated alkenes with thiols has been developed, affording anti-Markovnikov adducts in good yields. researchgate.net The use of a highly cationic gold catalyst is key to this selective hydrothiolation. researchgate.net Theoretical studies on the mechanism of gold(I)-catalyzed hydrothiolation of both alkynes and alkenes with phenthiol indicate that the reaction can proceed through two competing pathways, leading to either Markovnikov or anti-Markovnikov products. rsc.org Calculations suggest that the formation of the anti-Markovnikov adduct is kinetically favored. rsc.org

In the context of phosphine-gold(I) halide reactivity, the nature of the halide can influence the catalytic activity. While highly cationic gold species are often generated in situ from chloride precursors and silver salts, the direct role of iodide-containing complexes is also of significant interest. For instance, the treatment of gold(I) phosphido complexes with thiols like ArSH has been shown to produce gold(I) thiolate complexes, such as Au(PH(t-Bu)2)(SAr), demonstrating the affinity of the gold(I) center for sulfur ligands. nih.gov

Research has demonstrated that thiol additions to conjugated olefins can be effectively catalyzed by Ph3PAuBF4, achieving excellent yields at room temperature with a variety of functionalized thiols. researchgate.net Although this example uses a tetrafluoroborate (B81430) counterion, it underscores the catalytic potential of phosphine gold(I) species in C-S bond formation. researchgate.net The iodide ligand in "Phosphinous iodide--gold (1/1)" would be more coordinating than tetrafluoroborate, potentially leading to different reaction kinetics or catalyst stability.

Table 1: Gold-Catalyzed Hydrothiolation Reactions

| Catalyst System | Substrate | Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Cationic Gold(I) | Unactivated Alkenes | Thiols | Anti-Markovnikov Adducts | Good | researchgate.net |

| Ph3PAuBF4 | Conjugated Olefins | Functionalized Thiols | Thioethers | Excellent | researchgate.net |

| Gold(I) | Alkynes/Alkenes | Phenthiol | Markovnikov/Anti-Markovnikov | N/A (Theoretical) | rsc.org |

Cycloisomerization Reactions

Gold(I)-catalyzed cycloisomerization reactions represent one of the most powerful applications of homogeneous gold catalysis, enabling the rapid construction of complex molecular architectures from simple unsaturated precursors like enynes, diynes, and allenes. frontiersin.orgpolyu.edu.hk The catalytic cycle is typically initiated by the coordination of the gold(I) catalyst to the alkyne moiety, enhancing its electrophilicity and rendering it susceptible to intramolecular nucleophilic attack.

Phosphine gold(I) complexes, often activated by the abstraction of a halide with a silver salt to generate a highly electrophilic cationic gold species, are standard catalysts for these transformations. beilstein-journals.org For example, the PPh3AuCl/AgSbF6 system is effective for the cycloisomerization of 1,6-enynes. beilstein-journals.org While many syntheses start with gold chlorides, the corresponding iodides are also competent precatalysts. The choice of the counter-anion is crucial and can even determine the reaction pathway. beilstein-journals.org

Phosphine gold(I) complexes with weakly coordinating anions, such as bis(trifluoromethanesulfonyl)imidate (NTf2), are highly efficient and air-stable catalysts for the cycloisomerization of enynes. acs.org The reactivity of these systems highlights the importance of generating a cationic gold center for activating the π-system of the substrate. acs.orgu-tokyo.ac.jp

Specific examples of this reactivity include:

The enantioselective 6-exo-trig cycloisomerization of an allene-functionalized pyrrole, mediated by a digold(I) complex with a chiral biphenyl-phosphine ligand, to produce a tetrahydroindolizine derivative. frontiersin.org

The cycloisomerization of O-tethered 1,7-enynes bearing a cyclopropane (B1198618) moiety to afford multi-substituted furans. researchgate.net

The synthesis of functionalized carbo- and heterocycles through the cycloisomerization of enynes, where the reaction proceeds via a Friedel–Crafts type addition. beilstein-journals.org

The role of the "Phosphinous iodide--gold (1/1)" in these reactions would be as a precatalyst. In the presence of a silver salt with a non-coordinating anion (e.g., AgSbF6, AgNTf2), the iodide would be abstracted to generate the active cationic [R3PAu]+ species that initiates the cyclization cascade. The stability and reactivity of the initial gold(I) iodide complex are influenced by both the electronic and steric properties of the phosphine ligand. nih.govrsc.org

Table 2: Gold-Catalyzed Cycloisomerization Reactions

| Catalyst System | Substrate Type | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| Chiral Digold(I) Phosphine | Allene-functionalized pyrrole | 6-exo-trig cycloisomerization | Tetrahydroindolizine | 89% | frontiersin.org |

| PPh3AuCl/AgSbF6 | 1,6-Enynes | Friedel-Crafts type cyclization | Functionalized carbo/heterocycles | N/A | beilstein-journals.org |

| (Ph3P)AuNTf2 | Enynes | Cycloisomerization | Bicyclic products | High | acs.org |

| Gold(I) catalyst | O-tethered 1,7-enynes | Cascade cyclization | Multi-substituted furans | Moderate to Good | researchgate.net |

Ligand Design and Tunability in Gold I Phosphine Iodide Chemistry

Role of the Iodide Ligand in Gold(I) Coordination and Reactivity

The iodide ligand in complexes such as Phosphinous iodide--gold (1/1) is not merely a spectator anion but plays an active role in the coordination sphere, influencing the complex's stability, structure, and reactivity. rsc.orgfiveable.me

In dinuclear gold(I) complexes bridged by diphosphine ligands, iodide can adopt a bridging coordination mode. acs.org For example, in the complex [Au₂(μ-dppm)₂(μ-I)]⁺, the iodide ligand bridges the two gold centers, which are held in close proximity, facilitating an aurophilic (Au···Au) interaction. acs.org The structure of such complexes can be highly dependent on the counterion present during crystallization. acs.org The iodide ligand itself can also serve as the counterion, as seen in [Au₂(μ-dppm)₂(μ-I)]I. acs.org Furthermore, iodide has been shown to be a strong nucleophile in substitution reactions involving other halo(NHC)gold(I) complexes, indicating its robust coordinating ability. rsc.org

| Complex Type | Iodide Role | Coordination Mode | Structural Features | Reference |

|---|---|---|---|---|

| Mononuclear Neutral (L)AuI | Co-ligand | Terminal | Linear P-Au-I geometry | rsc.org |

| Dinuclear Cationic [Au₂(μ-diphosphine)₂(μ-I)]⁺ | Co-ligand | Bridging | A-frame structure, supports Au-Au interaction | acs.org |

| Ionic Salt [Cation]⁺[I]⁻ | Counterion | Non-coordinating (outer sphere) | Balances the charge of a cationic gold complex | acs.org |

The identity of the halide ligand (Cl⁻, Br⁻, I⁻) significantly affects the electronic structure and resulting photophysical properties of gold(I) complexes. pitt.edupitt.edu Systematic studies on gold nanoclusters and mononuclear complexes have shown that changing the halide modifies the energies of the molecular orbitals and can tune luminescence properties. pitt.edursc.org

In a series of linear (diamidocarbene)Au(I)X complexes (where X = Cl, Br, I), theoretical calculations showed a decrease in the HOMO-LUMO energy gap when moving from chloride to iodide. acs.org This trend is accompanied by a reduction in the overlap between the HOMO and LUMO. acs.org The iodide complex exhibited the fastest radiative rate of phosphorescence, attributed to the heavy-atom effect of iodine, which enhances spin-orbit coupling and facilitates intersystem crossing. acs.org The heavy-atom effect is a well-known phenomenon where the presence of a heavy element like iodine increases the rate of formally spin-forbidden processes like phosphorescence. rsc.org This principle allows for the rational design of phosphorescent materials with tunable properties for applications in areas like optoelectronics. rsc.org

Design of Multidentate and Bridging Ligand Systems

The strategic design of multidentate and, particularly, bridging phosphine ligands has been a cornerstone in the development of polynuclear gold(I) iodide complexes. These ligands are instrumental in pre-organizing two or more gold(I) centers, facilitating the study of metal-metal interactions, and influencing the resulting complex's geometry, stability, and photophysical properties. Bidentate phosphines, especially those with appropriate flexibility and bite angles, are frequently employed to span two gold atoms, creating stable dinuclear structures.

A prime example of a bridging ligand in gold(I) iodide chemistry is bis(diphenylphosphino)methane (B1329430) (dppm). This ligand readily bridges two gold(I) centers to form stable dinuclear cations. nih.govacs.org The resulting complexes can adopt various structural motifs. For instance, the reaction of dppm with gold(I) iodide can lead to the formation of complexes like [Au₂(μ-dppm)₂(μ-I)]⁺, which features an "A-frame" structure where an iodide ligand also bridges the two gold centers. nih.govresearcher.liferesearchgate.net In these structures, the two gold(I) ions are held in close proximity by the two bridging dppm ligands and the bridging iodide. researcher.liferesearchgate.net

The flexibility of the ligand backbone is a critical design parameter. Diphosphine ligands of the type R₂P(CH₂)nPR₂ allow for the formation of dinuclear complexes where the interaction between the two gold(I) ions can be systematically adjusted. acs.org The coordination environment around the gold(I) centers in these bridged systems is typically trigonal planar or, in some cases, linear, depending on the coordination of the iodide and the presence of aurophilic interactions. nih.govmdpi.com

Research has shown that the interplay between the bridging phosphine and the iodide ligand is complex. In some crystalline structures, two distinct cationic species have been identified: one with a bridging iodide, [Au₂(μ-dppm)₂(μ-I)]⁺, and another with a terminal iodide, [Au₂(μ-dppm)₂I]⁺. acs.orgresearcher.liferesearchgate.net The latter cation displays an unusual arrangement with one two-coordinate and one three-coordinate gold(I) ion, linked by an aurophilic interaction. researcher.liferesearchgate.net The Au-I bond distance is significantly longer in these terminally bound cases compared to typical terminal Au-I bonds, indicating a weaker interaction. nih.gov

Cyclic bisphosphines have also been utilized to create dimeric gold(I) iodide complexes. For example, 1,5-diaza-3,7-diphosphacyclooctane ligands coordinate two gold(I) ions in a P,P-bridging fashion, forming a 12-membered metallomacrocycle. mdpi.com In the resulting neutral complex, each gold(I) atom adopts a trigonal geometry, coordinated by two phosphorus atoms from two different diphosphine ligands and one iodide ligand. mdpi.com These structures are often stabilized by strong aurophilic (Au···Au) interactions. mdpi.com

Furthermore, heterobridged dinuclear complexes have been synthesized, combining a bridging phosphine-based ligand with another type of bridging ligand. acs.orgnih.gov For instance, a binuclear cycloaurated compound can react with a digold(I) complex containing dppm to yield a heterobridged dinuclear species. acs.orgnih.gov These complex systems demonstrate the versatility of bridging phosphines in constructing sophisticated multinuclear gold architectures.

The detailed structural analysis of these complexes via single-crystal X-ray diffraction has provided invaluable insights into their bonding and geometry. Key parameters such as Au-P and Au-I bond lengths, P-Au-P angles, and importantly, the intramolecular Au···Au distances, are crucial for understanding the nature of the interactions within these molecules.

Detailed Research Findings

The following table summarizes key structural data for representative gold(I) iodide complexes featuring multidentate and bridging phosphine ligands. These data, obtained from single-crystal X-ray diffraction studies, highlight the geometric parameters and the presence of aurophilic interactions.

| Compound | Au···Au Distance (Å) | Au-P Bond Lengths (Å) | Au-I Bond Lengths (Å) | Coordination Geometry at Au | Reference |

| [Au₂(μ-dppm)₂(μ-I)]I·2CH₂Cl₂ | ~2.95 - 3.10 | avg. ~2.35 | avg. ~2.85 (bridging) | Two three-coordinate Au(I) | researcher.liferesearchgate.net |

| [Au₂(μ-dppm)₂I]⁺ cation in (1) | 2.9522(4) | Not specified | 2.8956(9) (terminal) | One 2-coord, one 3-coord Au | nih.govresearcher.life |

| [Au₂(μ-C₆H₃-2-PPh₂-5-Me)(μ-S₂CNⁿBu₂)] | 2.8331(3), 2.8243(3) | Not specified | Not applicable | Not specified | acs.orgnih.gov |

| Dimeric L₂AuI₂ with L = 1,5-diaza-3,7-diphosphacyclooctane derivative | 3.1680(5) | Not specified | 3.168(1) | Trigonal | mdpi.com |

| [AuI(P(mes)₃)] | Not applicable | 2.239(7) | 2.586(2) | Linear | researchgate.net |

Note: Data are compiled from various crystallographic studies and represent a selection of findings. Slight variations in bond lengths and distances can occur depending on the specific crystal structure and counter-ions present.

Comparative and Emerging Research Directions

Comparison with Copper(I) and Silver(I) Phosphine-Halide Complexes

The behavior of gold(I) phosphine-halide complexes is distinct from that of their lighter Group 11 congeners, copper(I) and silver(I). These differences are rooted in the fundamental electronic properties of the metal centers, most notably the strong relativistic effects present in gold.

Differences in Coordination Behavior and Aurophilic/Metallophilic Interactions

A primary distinction lies in the preferred coordination geometry. Gold(I) complexes strongly favor a two-coordinate, linear geometry, as seen in P-Au-X arrangements (where X is a halide). acs.orgresearchgate.net This preference is a direct consequence of relativistic effects that stabilize the 6s orbital, strengthening the linear bonds. researchgate.net In contrast, copper(I) and silver(I) are more flexible and frequently adopt higher coordination numbers, often forming three- or four-coordinate species. acs.org For instance, while X-Au-PH₃ units tend to interact through gold-gold contacts, the corresponding copper and silver compounds often form M₂Cl₂ bridged dimers, leading to a formal coordination number of three for the metal. acs.org